REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:6][O:7][C:8]2[CH:34]=[CH:33][C:11]3[N:12]([C:15]4[CH:24]=[CH:23][C:22]5[C:17](=[C:18](OS(C(F)(F)F)(=O)=O)[CH:19]=[CH:20][CH:21]=5)[N:16]=4)[CH:13]=[N:14][C:10]=3[CH:9]=2)[CH2:5][O:4][CH2:3]1.[C:35]([O:39][C:40](=[O:48])[NH:41][CH:42]1[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]1)([CH3:38])([CH3:37])[CH3:36].C(=O)([O-])[O-].[Cs+].[Cs+].ClC(Cl)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[C:35]([O:39][C:40](=[O:48])[NH:41][CH:42]1[CH2:47][CH2:46][N:45]([C:18]2[CH:19]=[CH:20][CH:21]=[C:22]3[C:17]=2[N:16]=[C:15]([N:12]2[C:11]4[CH:33]=[CH:34][C:8]([O:7][CH2:6][C:2]5([CH3:1])[CH2:3][O:4][CH2:5]5)=[CH:9][C:10]=4[N:14]=[CH:13]2)[CH:24]=[CH:23]3)[CH2:44][CH2:43]1)([CH3:38])([CH3:36])[CH3:37] |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)OS(=O)(=O)C(F)(F)F)C=C1
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCNCC1)=O
|
Name
|
cesium carbonate
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
186 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
379 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20–25° C. for ˜30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was deoxygenated
|
Type
|
CUSTOM
|
Details
|
The reaction was again deoxygenated
|
Type
|
CUSTOM
|
Details
|
At reaction completion
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 30° C.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
rinsed with dichloroethane (5 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was then concentrated to low volume and ethyl acetate (75 mL, 15 volumes)
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
WAIT
|
Details
|
The thin slurry was granulated at 20–25° C. for 8–15 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The mother liquor was collected
|
Type
|
WASH
|
Details
|
washed with a 2.5% NaH2PO4 solution (3×9 volumes)
|
Type
|
CONCENTRATION
|
Details
|
The organics were again concentrated to low volume and acetonitrile (25 mL, 5 volumes)
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
WAIT
|
Details
|
The slurry was granulated for 10–20 hours
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. with a slight nitrogen
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)C=1C=CC=C2C=CC(=NC12)N1C=NC2=C1C=CC(=C2)OCC2(COC2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.33 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |